Stereochemical Integrity: (2R,5S) Configuration vs. Achiral and Racemic Analogs
The target compound is consistently referenced in the patent literature as the single (2R,5S) stereoisomer, which is essential for the construction of chirally defined BTK inhibitors [1]. The des-dimethyl analog (CAS 571189-16-7) is achiral, while many commercially available 2-methylpiperazine intermediates exist as racemic mixtures, introducing stereochemical ambiguity that is eliminated by procurement of the specified (2R,5S) isomer .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (2R,5S) enantiomer |
| Comparator Or Baseline | Des-dimethyl analog: achiral. Mono-methyl analog (CAS 1895867-66-9): often racemic or (S)-enantiomer. |
| Quantified Difference | Absolute configuration control vs. achiral or racemic mixtures |
| Conditions | Defined by patent synthetic schemes (e.g., US 2013/0116245, Intermediate 104a) |
Why This Matters
A defined stereoisomer ensures reproducible synthesis of enantiomerically pure downstream APIs, avoiding the 50% yield loss and purification burden associated with resolution of racemic intermediates.
- [1] Crawford, J.J.; Young, W.B. Alkylated piperazine compounds. U.S. Patent Application Publication No. US 2013/0116245 A1. Intermediate 104a. View Source
